molecular formula C8H7ClN4 B6205301 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1549698-77-2

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B6205301
CAS No.: 1549698-77-2
M. Wt: 194.62 g/mol
InChI Key: TWIYGNQDNOHWJN-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    4-chloro-1,2,4-triazole: A similar compound with a chloro group attached to the triazole ring, used in various chemical syntheses.

    2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the chloro group but shares the triazole and aniline moieties.

Uniqueness

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both a chloro group and a triazole ring, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the triazole ring contributes to its biological activity and binding affinity .

Properties

CAS No.

1549698-77-2

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7ClN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2

InChI Key

TWIYGNQDNOHWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)N

Purity

95

Origin of Product

United States

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